6-Fluoroprogesterone
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Overview
Description
6-Fluoroprogesterone is a synthetic steroid hormone that is structurally similar to naturally occurring progesterone. It was first synthesized in the 1950s and has since been used in various scientific research applications due to its unique properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 6-Fluoroprogesterone is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of apoptotic pathways, and the modulation of hormone receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and modulate hormone receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Fluoroprogesterone in lab experiments is its unique properties and potential therapeutic benefits. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in some experiments.
Future Directions
There are many potential future directions for research involving 6-Fluoroprogesterone. Some possible areas of research include further studies on its anti-inflammatory and anti-tumor effects, the development of new synthetic analogs with improved properties, and the investigation of its potential therapeutic applications in various diseases and conditions.
Synthesis Methods
The synthesis of 6-Fluoroprogesterone involves the introduction of a fluorine atom at the 6th position of the progesterone molecule. This can be achieved through various chemical reactions, including fluorination and reduction reactions.
Scientific Research Applications
6-Fluoroprogesterone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various in vitro and in vivo models.
properties
CAS RN |
158091-62-4 |
---|---|
Molecular Formula |
C21H29FO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-(18F)fluoranyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1/i22-1 |
InChI Key |
UZROOFLUFHWOJQ-WAUWVLFQSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)[18F])C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |
synonyms |
6-fluoroprogesterone 6alpha-(18F)fluoroprogesterone |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.